molecular formula C20H19N5O3 B2826741 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1358987-13-9

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2826741
CAS RN: 1358987-13-9
M. Wt: 377.404
InChI Key: KYYAZOGKFDPZGB-UHFFFAOYSA-N
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Description

This compound is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline . These types of compounds are often studied for their potential medicinal properties .


Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a fused ring system containing nitrogen atoms . This core is substituted with an ethyl group, a 4-oxo group, and a N-(2-methoxyphenyl)acetamide group.

Future Directions

Future research could focus on further elucidating the properties of this compound, including its synthesis, mechanism of action, and potential applications. It could also be interesting to explore the effects of different substitutions on the [1,2,4]triazolo[4,3-a]quinoxaline core .

properties

IUPAC Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-3-17-22-23-19-20(27)24(14-9-5-6-10-15(14)25(17)19)12-18(26)21-13-8-4-7-11-16(13)28-2/h4-11H,3,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYAZOGKFDPZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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